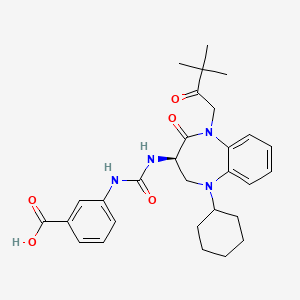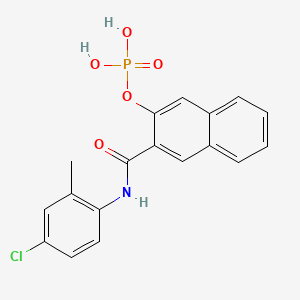
Nutlin-3
描述
Nutlin-3 is a small-molecule inhibitor that specifically targets the interaction between the mouse double minute 2 homolog (MDM2) and the tumor suppressor protein p53. By disrupting this interaction, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells that retain wild-type p53 . This compound has garnered significant attention in cancer research due to its potential therapeutic applications.
科学研究应用
Nutlin-3 在科学研究中有着广泛的应用,特别是在化学、生物学和医学领域:
作用机制
Nutlin-3 通过结合 MDM2 的 p53 结合口袋发挥作用,从而阻止 MDM2 与 p53 之间的相互作用。 这导致 p53 的稳定和激活,进而诱导参与细胞周期停滞和凋亡的基因的转录 。所涉及的分子靶标和途径包括:
p53 途径: p53 的激活导致诸如 p21 之类的基因的转录,p21 抑制细胞周期蛋白依赖性激酶,以及 BAX,BAX 促进凋亡.
ATF4/CHOP 应激反应轴: This compound 已被证明可以激活这条途径,从而导致某些癌细胞发生凋亡.
生化分析
Biochemical Properties
Nutlin-3 interacts with the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53 . By binding to the p53-binding pocket of MDM2, this compound disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53 . This interaction is crucial for the regulation of p53, which plays a key role in cell cycle progression, apoptosis, senescence, DNA repair, and metabolism .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In cells with wild-type p53, this compound can induce cell cycle arrest, apoptosis, and senescence . For instance, in human hepatocellular carcinoma cells, this compound has been shown to inhibit cell growth and colony formation . Moreover, this compound can enhance the expression of p53 in cells with wild-type p53 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction, and leading to the stabilization and activation of p53 . This results in the upregulation of p53 target genes, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce significant DNA double-strand break (DSB) damage in cells . Over time, this leads to increased cell cycle arrest and significantly increased senescence .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth and significantly increase survival . The effects of this compound vary with different dosages, with higher doses leading to more significant tumor growth inhibition .
Metabolic Pathways
This compound is involved in the p53 pathway, a crucial pathway in cell cycle regulation, apoptosis, and DNA repair . By inhibiting the interaction of p53 and MDM2, this compound allows the signaling function of the p53 pathway in cancer cells .
Transport and Distribution
It is known that this compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction and leading to the stabilization and activation of p53 .
Subcellular Localization
The subcellular localization of this compound is not well defined. Given its mechanism of action, it is likely that this compound localizes to the nucleus where it can interact with MDM2 and p53 .
准备方法
合成路线和反应条件: Nutlin-3 的合成涉及多个关键步骤,从咪唑啉核的形成开始。该过程通常包括以下步骤:
咪唑啉核的形成: 这是通过醛和胺之间的缩合反应实现的。
取代基的引入: 通过亲核取代反应将各种取代基引入咪唑啉核中。
最终组装: 最终产物通过一系列纯化步骤获得,包括结晶和色谱法.
工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记载,但合成过程通常遵循与实验室规模制备相同的原则,并针对产率、纯度和成本效益进行了优化。工业生产可能涉及大型反应器、自动化纯化系统和严格的质量控制措施。
化学反应分析
反应类型: 由于存在反应性官能团,Nutlin-3 主要经历取代反应。它还可以在特定条件下参与氧化和还原反应。
常见试剂和条件:
取代反应: 常见试剂包括卤代化合物和亲核试剂。条件通常涉及温和的温度和诸如二氯甲烷或乙醇之类的溶剂。
氧化反应: 可以在受控条件下使用过氧化氢或高锰酸钾等试剂。
还原反应: 采用硼氢化钠或氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可以生成具有不同官能团的各种 this compound 衍生物,而氧化和还原反应可以改变现有的官能团 .
相似化合物的比较
Nutlin-3 属于一类被称为 MDM2 抑制剂的化合物。类似的化合物包括:
Nutlin-3a: This compound 的活性对映体,在破坏 MDM2-p53 相互作用方面显示出更高的效力.
RG7112: This compound 的衍生物,已进入针对各种癌症的临床试验.
Idasanutlin (RG7388): 另一种具有改善的药代动力学特性和功效的衍生物.
This compound 的独特性: this compound 由于其特定的作用机制及其选择性靶向具有野生型 p53 的癌细胞而独一无二。 它作为先导化合物的作用为开发更有效和更选择性的 MDM2 抑制剂铺平了道路 .
属性
CAS 编号 |
548472-68-0 |
|---|---|
分子式 |
C60H60Cl4N8O8 |
分子量 |
1163.0 g/mol |
IUPAC 名称 |
4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |
InChI |
InChI=1S/2C30H30Cl2N4O4/c2*1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h2*4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37) |
InChI 键 |
GBBSJAZVCWRGRH-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
手性 SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl.CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
外观 |
Solid powder |
Key on ui other cas no. |
675576-98-4 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
nutlin 3 nutlin-3 nutlin-3A nutlin-3B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Nutlin-3?
A1: this compound specifically targets Murine double minute 2 (MDM2), a key negative regulator of the tumor suppressor protein p53. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with MDM2?
A2: this compound binds to MDM2 within the p53-binding pocket, effectively blocking the interaction between MDM2 and p53. This prevents MDM2-mediated ubiquitination and degradation of p53, leading to p53 stabilization and activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the downstream effects of this compound mediated MDM2 inhibition?
A3: this compound-mediated inhibition of MDM2 leads to the activation of the p53 pathway, resulting in various cellular responses, including:
- Cell cycle arrest: p53 activation upregulates p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest primarily at the G1/S checkpoint. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Apoptosis: p53 induces the expression of pro-apoptotic proteins like Bax, Puma, and Noxa, tipping the balance towards programmed cell death. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Senescence: this compound can induce cellular senescence, a state of irreversible growth arrest, in some cancer cells. []
Q4: How do structural modifications of this compound affect its activity?
A5: Research with this compound enantiomers, Nutlin-3a and Nutlin-3b, revealed that both can interfere with P-glycoprotein (P-gp)-mediated drug efflux, while only Nutlin-3a retains potent MDM2 inhibitory activity. [] This highlights the importance of specific structural features for different aspects of this compound activity.
Q5: Can you explain the stereoselective affinity of this compound isomers for MDM2?
A6: Brownian dynamics simulations suggest that the preferential binding of MDM2 to Nutlin-3a over its diastereoisomer, trans-Nutlin-3a, is due to differences in the stability of the encounter complex, an intermediate state formed before the final complex. This highlights the importance of kinetic factors in addition to the thermodynamics of the final bound state. []
Q6: What types of cancer cells have shown sensitivity to this compound in vitro?
A6: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines harboring wild-type p53, including:
- Gastric carcinoma [, ]
- Hepatocellular carcinoma []
- Nasopharyngeal carcinoma []
- Ovarian carcinoma [, ]
- Prostate carcinoma [, ]
- Rhabdomyosarcoma []
- Acute lymphoblastic leukemia [, , ]
- B-cell chronic lymphocytic leukemia [, , , ]
- Mantle cell lymphoma [, ]
- Cutaneous T-cell lymphoma []
Q7: Has this compound shown efficacy in in vivo models?
A7: Yes, this compound has demonstrated anti-tumor activity in various in vivo models, including:
- Xenograft models of gastric cancer, where it reduced tumor growth and induced apoptosis. []
- Medulloblastoma xenografts in mice, where it inhibited tumor growth and prolonged survival. []
- A JVM-2-derived xenograft mouse model, where this compound loaded nanoparticles reduced subcutaneous tumor volume and promoted apoptosis. []
Q8: What are the known mechanisms of resistance to this compound?
A9: The most common mechanism of resistance to this compound involves mutations in the TP53 gene, rendering the p53 protein dysfunctional and unresponsive to this compound-mediated stabilization. [, ] Additionally, research has shown that this compound resistant non-small cell lung cancer cells:
- Overexpress mutant p53 protein. []
- Exhibit increased migratory and invasive potential, potentially linked to epithelial-to-mesenchymal transition. []
- Upregulate immune checkpoints like PD-L1 and PD-L2, potentially contributing to immune evasion. []
Q9: How does this compound affect glucose homeostasis?
A10: Studies in mice have shown that this compound can impair glucose homeostasis and insulin secretion, potentially due to disrupted MDM2-p53 interaction's influence on glucose metabolism and pancreatic beta-cell function. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)


